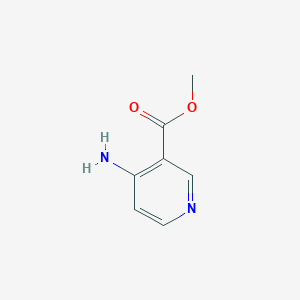

Methyl 4-aminonicotinate

Description

Properties

IUPAC Name |

methyl 4-aminopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCARFFAPQGYGBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343803 | |

| Record name | Methyl 4-aminonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16135-36-7 | |

| Record name | Methyl 4-aminonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-aminopyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-aminonicotinate fundamental properties

An In-depth Technical Guide to Methyl 4-aminonicotinate: Core Properties and Applications

Authored by: A Senior Application Scientist

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique trifunctional nature, comprising a pyridine core, a nucleophilic amino group, and a modifiable methyl ester, renders it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its fundamental physicochemical properties, reactivity, a validated synthetic protocol, and its applications in modern drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Pyridine Scaffold

This compound (CAS RN: 16135-36-7) is a substituted pyridine derivative that has emerged as a crucial intermediate in the development of novel therapeutic agents. The pyridine ring is a privileged scaffold in medicinal chemistry, frequently employed as a bioisosteric replacement for a phenyl ring to enhance solubility, modulate metabolic stability, and introduce hydrogen bonding capabilities through the ring nitrogen. The strategic placement of an amino group at the 4-position and a methyl carboxylate at the 3-position provides two orthogonal handles for chemical elaboration, making it an ideal starting point for generating diverse chemical libraries for high-throughput screening. Its utility has been demonstrated in the synthesis of compounds targeting a range of diseases, including cancer, viral infections, and inflammation.

Core Physicochemical & Structural Properties

A thorough understanding of a molecule's physical and chemical properties is foundational to its effective use in synthesis and development. This compound is typically a white to off-white crystalline solid, with key properties summarized below.[1][2]

Structural and Identification Data

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 16135-36-7 | [][4] |

| Molecular Formula | C₇H₈N₂O₂ | [][4][5] |

| Molecular Weight | 152.15 g/mol | [][4][5] |

| IUPAC Name | methyl 4-aminopyridine-3-carboxylate | [2][][5] |

| Synonyms | 4-Aminonicotinic Acid Methyl Ester, Methyl 4-aminopyridine-3-carboxylate | [4] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Melting Point | 172-174 °C | [1] |

| Boiling Point | 288.7 °C (at 760 mmHg) | [1][] |

| Solubility | Soluble in Methanol | [1] |

| pKa | 7.04 (Predicted) | [1] |

| InChI Key | OCARFFAPQGYGBP-UHFFFAOYSA-N | [2][] |

| Canonical SMILES | COC(=O)C1=C(C=CN=C1)N | [2][] |

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three key functional groups: the aromatic amino group, the methyl ester, and the pyridine ring.

-

Amino Group (C4-NH₂): This primary aromatic amine is a potent nucleophile and a key site for derivatization. It readily participates in standard amine chemistries such as acylation with acid chlorides or anhydrides to form amides, reductive amination with aldehydes or ketones, and Sandmeyer-type reactions following diazotization. This functionality is crucial for extending the molecular framework and introducing diverse pharmacophores.

-

Methyl Ester (C3-CO₂Me): The ester group serves as a versatile handle for modification. It can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid (4-aminonicotinic acid), which can then be coupled with amines to form amides using standard peptide coupling reagents. Alternatively, it can undergo transesterification or be reduced to the primary alcohol.

-

Pyridine Ring: The pyridine ring itself is electron-deficient, which influences its reactivity in aromatic substitution reactions. The nitrogen atom can act as a base or a nucleophile, allowing for N-alkylation or N-oxidation. The electronic nature of the ring, influenced by the electron-donating amino group and the electron-withdrawing ester group, directs the regioselectivity of further substitutions.

This trifunctional nature allows for a programmed, stepwise modification, making it an ideal scaffold for building combinatorial libraries for drug discovery programs.

Validated Synthesis Protocol: Boc-Deprotection

A common and highly efficient method for preparing this compound involves the acid-catalyzed deprotection of its N-Boc protected precursor, Methyl 4-((tert-butoxycarbonyl)amino)nicotinate. This approach is favored due to the stability of the Boc-protected intermediate and the clean, high-yielding nature of the deprotection step.

Rationale for Experimental Design

The use of a tert-butoxycarbonyl (Boc) protecting group is a strategic choice. It temporarily masks the nucleophilic amino group, preventing it from interfering with reactions intended for other parts of a molecule during a multi-step synthesis. Trifluoroacetic acid (TFA) is the reagent of choice for Boc removal because it is a strong acid that efficiently cleaves the acid-labile tert-butyl carbamate, generating gaseous isobutylene and carbon dioxide as byproducts, which are easily removed. Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and solubilizes both the starting material and the resulting salt. The final basic wash with saturated sodium bicarbonate is critical to neutralize the excess TFA and liberate the free amine from its trifluoroacetate salt, ensuring the final product is isolated in its neutral form.

Experimental Workflow

Step-by-Step Methodology

-

Step 1: Reaction Setup: Dissolve Methyl 4-((tert-butoxycarbonyl)amino)nicotinate (1.0 eq) in a 1:1 (v/v) mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).[1]

-

Step 2: Reaction: Stir the resulting solution at room temperature for 2 hours, monitoring the reaction progress by TLC or LC-MS.[1]

-

Step 3: Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM.[1]

-

Step 4: Aqueous Workup: Redissolve the residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[1]

-

Step 5: Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The reported yield for this procedure is exceptionally high (99.1%).[1]

-

Step 6: Characterization: Confirm product identity and purity via mass spectrometry (a molecular ion peak at m/z 153.1 is expected) and NMR spectroscopy.[1]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for creating compounds with diverse biological activities. Its structural features are frequently found in molecules designed to interact with specific biological targets.

-

Oncology: The pyridine scaffold is integral to many kinase inhibitors. The amino and ester groups on this compound provide ideal anchor points for building molecules that can fit into the ATP-binding pocket of kinases, such as MNK1 and MNK2, which are implicated in cancer progression.[]

-

Metabolic Diseases: It has served as a starting material for the synthesis of glucokinase activators.[6] These compounds are being investigated as a potential therapeutic approach for type 2 diabetes by enhancing glucose sensing in pancreatic beta-cells.

-

Infectious & Inflammatory Diseases: The versatility of this scaffold allows for its incorporation into novel antiviral and anti-inflammatory agents.[7] Its ability to be readily functionalized enables the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against viral targets or inflammatory pathways.

-

Agrochemicals: Beyond pharmaceuticals, its derivatives are also explored in agrochemical research for the development of new pesticides and herbicides.[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring safety.

Hazard Identification

Based on aggregated GHS data, this compound is classified with the following hazards:

-

Acute Toxicity, Oral: May be harmful or toxic if swallowed.[5]

-

Respiratory Irritation: May cause respiratory irritation.[5]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[8]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[8][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is noted to be air-sensitive and should be stored under an inert gas.[8]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[9] Seek medical attention if irritation persists or if swallowed.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in research and development cannot be overstated. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an accessible and reliable building block. For drug development professionals and synthetic chemists, this molecule represents a versatile platform for the rational design and discovery of novel small-molecule therapeutics and other advanced materials. Its continued application in diverse synthetic programs underscores its fundamental role in modern chemistry.

References

-

Specifications of this compound. Capot Chemical. [Link]

-

This compound. MySkinRecipes. [Link]

-

Methyl 4-aminopyridine-3-carboxylate | C7H8N2O2. PubChem, National Center for Biotechnology Information. [Link]

-

Study on synthesis of 4-Aminonicotinic acid. ResearchGate. [Link]

-

Methyl 6-aminonicotinate | C7H8N2O2. PubChem, National Center for Biotechnology Information. [Link]

-

methyl nicotinate, 93-60-7. The Good Scents Company. [Link]

-

Methyl 6-aminonicotinate – preparation and application. Georganics. [Link]

-

methyl nicotinate. ChemBK. [Link]

-

(48) methyl-6-methyinicotinate Route of Synthesis. Unknown Source. [Link]

-

Methyl isonicotinate. Wikipedia. [Link]

Sources

- 1. Methyl 4-aminopyridine-3-carboxylate CAS#: 16135-36-7 [m.chemicalbook.com]

- 2. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 4. capotchem.com [capotchem.com]

- 5. Methyl 4-aminopyridine-3-carboxylate | C7H8N2O2 | CID 592353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]

- 7. This compound [myskinrecipes.com]

- 8. This compound | 16135-36-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

Methyl 4-Aminonicotinate: A Pivotal Scaffold in Heterocyclic Design

Topic: Methyl 4-aminonicotinate (CAS 16135-36-7) Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary

This compound (CAS 16135-36-7), systematically known as methyl 4-aminopyridine-3-carboxylate, is a high-value heterocyclic building block. Its structural utility lies in the ortho-disposition of a nucleophilic amino group (C4) and an electrophilic ester moiety (C3). This "push-pull" electronic configuration makes it an ideal precursor for constructing fused bicyclic systems, particularly pyrido[4,3-d]pyrimidines and 1,6-naphthyridines , which are privileged scaffolds in kinase inhibitor discovery (e.g., EGFR, MNK1/2). This guide details the optimized synthesis, reactivity profiles, and analytical characterization of this compound.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| CAS Number | 16135-36-7 |

| IUPAC Name | Methyl 4-aminopyridine-3-carboxylate |

| Synonyms | 4-Aminonicotinic acid methyl ester; 4-Amino-3-methoxycarbonylpyridine |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 172–174 °C |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |

| pKa (Predicted) | ~9.1 (Pyridine N), ~2.5 (Amino group - weak base) |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) recommended |

Strategic Synthesis: Protocols & Causality

Primary Route: Fischer Esterification

The most robust method for generating this compound is the direct acid-catalyzed esterification of 4-aminonicotinic acid. This route is preferred over nucleophilic substitution of 4-chloronicotinates due to the lower cost of starting materials and cleaner impurity profiles.

Protocol:

-

Reagents: Suspend 4-aminonicotinic acid (1.0 eq) in anhydrous methanol (10–15 volumes).

-

Catalyst: Add concentrated H₂SO₄ (2.0–3.0 eq) dropwise at 0 °C. Note: The amino group acts as a proton sponge; excess acid is required to activate the carboxylic acid carbonyl.

-

Reflux: Heat to reflux (65 °C) for 12–16 hours. Monitor by TLC (10% MeOH in DCM) or HPLC.

-

Workup (Critical Step):

-

Cool to room temperature.[1]

-

Concentrate under reduced pressure to remove methanol.

-

Dissolve residue in ice-water.

-

Neutralization: Carefully adjust pH to ~8 using saturated NaHCO₃ or 10% Na₂CO₃. Caution: Rapid CO₂ evolution.

-

Extraction: Extract with Ethyl Acetate (3x). The product is moderately polar; thorough extraction is necessary.

-

Purification: Recrystallize from EtOAc/Hexanes or column chromatography (DCM/MeOH gradient).

-

Alternative Route: Nucleophilic Aromatic Substitution (SɴAr)

For libraries requiring diverse ester groups, starting from methyl 4-chloronicotinate is advantageous. The chlorine at C4 is activated by the electron-withdrawing ester at C3 and the pyridine nitrogen.

Mechanism: Ammonia (or an amine source) attacks C4, displacing chloride via a Meisenheimer-like complex. This method is faster but requires handling the more expensive and irritating chloro-intermediate.

Synthesis Workflow Diagram[7]

Caption: Dual synthetic pathways. The blue path (Fischer Esterification) is preferred for scale-up; the red path (SnAr) allows for late-stage diversification.

Reactivity & Medicinal Chemistry Applications[8]

The core value of CAS 16135-36-7 is its ability to serve as a bidentate electrophile/nucleophile pair. The spatial proximity of the C4-amino and C3-ester groups allows for rapid cyclocondensation with one-carbon (C1) or two-carbon (C2) synthons.

Synthesis of Pyrido[4,3-d]pyrimidines

Reaction with formamide or guanidine yields the pyrido[4,3-d]pyrimidine scaffold, a bioisostere of quinazoline (e.g., Erlotinib).

-

Reagent: Formamide (excess) at 140–160 °C.

-

Product: Pyrido[4,3-d]pyrimidin-4(3H)-one.

-

Mechanism: Amine attacks formamide

formamidine intermediate

Synthesis of 1,6-Naphthyridines

Condensation with ketones or beta-keto esters under Friedländer-type conditions yields 1,6-naphthyridines, often used in anti-infective and anti-tumor research.

Reactivity Map

Caption: Divergent synthesis of fused heterocycles. The scaffold serves as a precursor for both pyrimidine-fused (green) and pyridine-fused (yellow) bicyclic systems.

Analytical Characterization

Validating the identity of this compound requires specific attention to the pyridine ring proton coupling constants and the ester signal.

NMR Interpretation (DMSO-d₆)

-

¹H NMR (400 MHz):

-

δ 8.85 (s, 1H, H-2): Most deshielded singlet. Located between the pyridine nitrogen and the electron-withdrawing ester group.

-

δ 8.15 (d, J = 5.8 Hz, 1H, H-6): Doublet adjacent to the pyridine nitrogen.

-

δ 7.20 (br s, 2H, NH₂): Broad exchangeable singlet. Chemical shift varies with concentration and water content.

-

δ 6.65 (d, J = 5.8 Hz, 1H, H-5): Upfield doublet. The strong electron-donating effect of the C4-amino group shields this proton significantly.

-

δ 3.85 (s, 3H, OCH₃): Sharp singlet characteristic of the methyl ester.

-

Quality Control Parameters

-

HPLC Purity: >98% (detection at 254 nm).

-

Impurity Profile: Watch for 4-aminonicotinic acid (hydrolysis product, elutes earlier on Reverse Phase) and 4-chloronicotinate (if using SɴAr route).

Safety & Handling (GHS)

Signal Word: DANGER

| Hazard Class | Code | Statement |

| Acute Toxicity (Oral) | H301 | Toxic if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[2][3] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |

| STOT-SE | H335 | May cause respiratory irritation.[2][3] |

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes. If swallowed, induce vomiting only if instructed by medical personnel.

-

Waste: Dispose of as hazardous organic waste (halogen-free).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 592353, Methyl 4-aminopyridine-3-carboxylate. Retrieved from [Link]

-

Journal of Medicinal Chemistry. Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (Contextual reference for kinase scaffold applications). Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Aminonicotinic Acid Methyl Ester: From its Role in Natural Product Synthesis to Modern Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-aminonicotinic acid methyl ester, a key heterocyclic building block. While the initial discovery of this compound is not extensively documented in readily available literature, its significance was highlighted in the early 1980s as a crucial starting material in the total synthesis of the toxic pyridine nucleoside, clitidine. This guide will delve into the synthetic pathways for 4-aminonicotinic acid and its methyl ester, provide a detailed experimental protocol for a modern synthetic approach, and present a thorough characterization of the final compound, including its spectroscopic data. Furthermore, the potential biological significance of this scaffold will be explored by examining the activities of related aminonicotinic acid derivatives, offering insights for researchers in medicinal chemistry and drug discovery.

Introduction: The Significance of the 4-Aminonicotinic Acid Scaffold

4-Aminonicotinic acid and its derivatives are an important class of pyridine compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. The parent acid is recognized as a key intermediate in the synthesis of therapeutic agents for cardiovascular and cerebrovascular diseases.[1] The strategic placement of the amino and carboxylic acid functionalities on the pyridine ring allows for a wide range of chemical modifications, making it a versatile scaffold for the development of novel bioactive molecules. Esters of aminonicotinic acids, in particular, have been investigated as potential prodrugs and modulators of various biological targets. For instance, derivatives of 6-aminonicotinic acid have been explored for their potential in treating pancreatic cancer, while other nicotinic acid derivatives are under investigation as inhibitors for type 2 diabetes.[2]

The "Discovery" of 4-Aminonicotinic Acid Methyl Ester in the Context of Natural Product Synthesis

The first notable appearance of 4-aminonicotinic acid methyl ester in the scientific literature is as a key starting material in the total synthesis of clitidine, a toxic nucleoside isolated from the poisonous mushroom Clitocybe acromelalga. In 1982, Konno, Hayano, Shirahama, and Matsumoto reported the structure elucidation and synthesis of clitidine.[1][3] Their synthetic strategy involved the condensation of 4-aminonicotinic acid methyl ester with a protected ribofuranosyl chloride to construct the pyridine nucleoside core.[1] This seminal work not only confirmed the structure of clitidine but also underscored the utility of 4-aminonicotinic acid methyl ester as a valuable building block in complex natural product synthesis.

Synthetic Strategies and Methodologies

The synthesis of 4-aminonicotinic acid methyl ester can be approached in two main stages: the preparation of the parent 4-aminonicotinic acid and its subsequent esterification.

Synthesis of 4-Aminonicotinic Acid: A Robust Four-Step Route

A well-documented and scalable synthesis of 4-aminonicotinic acid begins with the readily available starting material, isoquinoline.[1] This four-step process is outlined below:

Figure 1: Synthetic pathway for 4-Aminonicotinic Acid from Isoquinoline.

-

Step 1: Oxidation of Isoquinoline: The synthesis commences with the oxidative cleavage of the benzene ring of isoquinoline to yield 3,4-pyridinedicarboxylic acid. The use of a mixture of nitric acid and sulfuric acid as the oxidant has been shown to be superior to potassium permanganate, with yields of up to 61% being reported.[1] This choice of reagents is advantageous for large-scale production due to cost-effectiveness and operational safety.

-

Step 2: Intramolecular Dehydration: The resulting dicarboxylic acid is then treated with a dehydrating agent, such as acetic anhydride, to facilitate an intramolecular condensation, forming 3,4-pyridinedicarboxylic anhydride.

-

Step 3: Ammonolysis: The anhydride is subsequently subjected to ammonolysis, where the ring is opened by ammonia to form a mixture of isomeric amido-acids.

-

Step 4: Hofmann Rearrangement: The final step involves a Hofmann rearrangement of the amido-acid. This reaction utilizes a reagent like bromine in the presence of a strong base to convert the amide functionality into a primary amine, yielding the desired 4-aminonicotinic acid. This classical rearrangement is a reliable method for the introduction of an amino group onto an aromatic ring.

Synthesis of 4-Aminonicotinic Acid Methyl Ester: A Modern Approach via Boc-Protection

While classical Fischer esterification, involving refluxing the carboxylic acid in methanol with a catalytic amount of strong acid, is a viable method, a more modern and often cleaner approach involves the use of a protecting group. A reported synthesis utilizes a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality, which can be subsequently removed under acidic conditions.[4] This method offers excellent control and high yields.

Figure 2: Synthesis of 4-Aminonicotinic Acid Methyl Ester via Boc-Deprotection.

The rationale for employing a Boc-protecting group strategy lies in its ability to prevent unwanted side reactions at the amino group during other synthetic transformations that might be planned for the molecule. The Boc group is stable under a variety of reaction conditions but can be readily and cleanly removed with mild acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). This orthogonality makes it a preferred choice in multi-step syntheses.

Detailed Experimental Protocol

The following protocol is adapted from a reported synthesis of 4-aminonicotinic acid methyl ester from its Boc-protected precursor.[4]

Synthesis of 4-Aminonicotinic Acid Methyl Ester from Methyl 4-((tert-butoxycarbonyl)amino)nicotinate

-

Reagents and Materials:

-

Methyl 4-((tert-butoxycarbonyl)amino)nicotinate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-

Dissolve methyl 4-((tert-butoxycarbonyl)amino)nicotinate (1.0 eq) in a 1:1 (v/v) mixture of trifluoroacetic acid and dichloromethane.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

-

Redissolve the resulting residue in dichloromethane.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 4-aminonicotinic acid methyl ester.

-

-

Self-Validation: The success of the synthesis can be validated at several stages. The deprotection can be monitored by TLC, where the product should have a different Rf value than the starting material. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR, MS) and by measuring its melting point.

Characterization and Data Presentation

The identity and purity of the synthesized 4-aminonicotinic acid methyl ester are confirmed through a combination of physical and spectroscopic methods.

Table 1: Physicochemical and Spectroscopic Data for 4-Aminonicotinic Acid Methyl Ester

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₂ | [5][] |

| Molecular Weight | 152.15 g/mol | [5][] |

| Appearance | White to off-white solid | [4][] |

| Melting Point | 172-174 °C | [4] |

| Solubility | Soluble in methanol | [4] |

| Mass Spectrum (GC-MS) | m/z (relative intensity): 152 (M+), 120, 93 | [5] |

| Mass Spectrum (CI) | m/z: 153.1 ([M+H]⁺) | [4] |

| ¹H NMR (Predicted) | δ (ppm): ~3.8 (s, 3H, -OCH₃), ~6.7 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~8.5 (s, 1H, Ar-H), ~6.0 (br s, 2H, -NH₂) | N/A |

| ¹³C NMR (Predicted) | δ (ppm): ~52 (-OCH₃), ~108 (C), ~110 (CH), ~145 (CH), ~150 (CH), ~155 (C), ~168 (C=O) | N/A |

| IR Spectrum (Predicted) | ν (cm⁻¹): ~3400-3200 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1720 (C=O stretch), ~1620 (N-H bend), ~1580, 1480 (Ar C=C stretch) | N/A |

Potential Biological Activity and Future Directions

While specific biological studies on 4-aminonicotinic acid methyl ester are not extensively reported, the broader class of aminonicotinic acid derivatives has shown significant therapeutic potential.

-

Enzyme Inhibition: As a structural analog of nicotinic acid, 4-aminonicotinic acid and its esters could potentially interact with enzymes involved in NAD(P)H metabolism.[7] This suggests a possible role in modulating cellular redox processes.

-

Anticancer Activity: As previously mentioned, esters of 6-aminonicotinic acid have demonstrated antiproliferative activity in pancreatic cancer models.[2] The 4-amino isomer could exhibit similar or novel anticancer properties.

-

Cardiovascular Effects: Given that the parent acid is an intermediate for cardiovascular drugs, it is plausible that the methyl ester could serve as a valuable lead compound or prodrug in this therapeutic area.[1]

The synthesis of a library of derivatives based on the 4-aminonicotinic acid methyl ester scaffold and their subsequent screening in various biological assays could be a fruitful area for future research in drug discovery.

Conclusion

4-Aminonicotinic acid methyl ester, while not a widely known compound, holds a significant place in the history of natural product synthesis and represents a versatile scaffold for medicinal chemistry. Its synthesis, achievable through robust and scalable methods, provides a reliable source of this valuable building block. The characterization data, though not fully available in the public domain, can be reasonably predicted, and the available mass spectrometry data provides a solid basis for its identification. The potential for this class of compounds to exhibit a range of biological activities warrants further investigation and highlights the continued importance of fundamental heterocyclic chemistry in the quest for new therapeutic agents.

References

-

Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. ACS Medicinal Chemistry Letters. [Link]

-

Synthesis of novel vasodilatory active nicotinate esters with amino acid function. PubMed. [Link]

-

Study on synthesis of 4-Aminonicotinic acid. ResearchGate. [Link]

-

Methyl 4-aminopyridine-3-carboxylate. PubChem. [Link]

-

4-Pyridinecarboxylic acid, methyl ester. NIST WebBook. [Link]

-

Methyl 4-aminobenzoate synthesis report. Sciencemadness.org. [Link]

-

4-Aminopyridine. NIST WebBook. [Link]

-

Methyl 4(methylamino)benzoate. NIST WebBook. [Link]

-

Therapeutic potential of nicotinic acid in erythromelalgia associated with Clitocybe acromelalga intoxication. ResearchGate. [Link]

-

Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. ACS Medicinal Chemistry Letters. [Link]

-

3: Esterification (Experiment). Chemistry LibreTexts. [Link]

-

Methyl 6-aminonicotinate – preparation and application. Georganics. [Link]

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health. [Link]

-

Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. ResearchGate. [Link]

-

New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. MDPI. [Link]

-

4-(Methylamino)pyridine. PubChem. [Link]

-

Specifications of Methyl 4-aminonicotinate. Capot Chemical. [Link]

-

13C-NMR spectrum of (4). ResearchGate. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

4. The Royal Society of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 4-aminopyridine-3-carboxylate CAS#: 16135-36-7 [m.chemicalbook.com]

- 5. Methyl 4-aminopyridine-3-carboxylate | C7H8N2O2 | CID 592353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Methyl 4-aminonicotinate as a building block in medicinal chemistry

Technical Guide: Methyl 4-Aminonicotinate as a Building Block in Medicinal Chemistry

Executive Summary

This compound (CAS: 16135-36-7) serves as a critical bifunctional scaffold in modern medicinal chemistry. Its utility stems from the orthogonal reactivity of its ortho-amino ester motif positioned on an electron-deficient pyridine ring. This "push-pull" electronic system—comprising the electron-donating amino group at C4 and the electron-withdrawing methyl ester at C3—enables rapid access to fused bicyclic heterocycles, particularly 1,6-naphthyridines and pyrido[4,3-d]pyrimidines . These fused systems are bioisosteres of quinolines and quinazolines, respectively, offering improved solubility and distinct hydrogen-bonding vectors that are highly valued in kinase inhibitor and GPCR ligand design.

Structural Analysis & Reactivity Profile

The molecule acts as a masked electrophile-nucleophile pair. The C3-ester is susceptible to nucleophilic attack, while the C4-amino group acts as a nucleophile. This proximity allows for efficient heteroannulation reactions .

| Feature | Chemical Nature | Synthetic Utility |

| Pyridine Nitrogen | Basic, H-bond acceptor | Modulates pKa; key interaction point for kinase hinge binding. |

| C3-Methyl Ester | Electrophile | Precursor for amides, hydrazides, or hydroxymethyl groups. Participates in Claisen-type condensations. |

| C4-Amino Group | Nucleophile (Vinylogous amide character) | Participates in nucleophilic attacks on external electrophiles (e.g., isocyanates, aldehydes) to initiate cyclization. |

Synthetic Versatility: The Divergent Toolkit

The primary application of this compound is the construction of fused heterocycles. The following diagram illustrates the divergent synthetic pathways available from this single building block.

Figure 1: Divergent synthesis pathways from this compound to key medicinal scaffolds.[1][2][3][4][5][6][7]

Detailed Experimental Protocols

To ensure reproducibility, the following protocols synthesize the most common derivatives.

Protocol A: Synthesis of 1,6-Naphthyridin-2(1H)-ones

This reaction utilizes the condensation with active methylene compounds.

-

Reagents: this compound (1.0 eq), Diethyl malonate (1.2 eq), Sodium ethoxide (2.5 eq), Ethanol (anhydrous).

-

Procedure:

-

Dissolve sodium metal in anhydrous ethanol to generate a solution of sodium ethoxide (NaOEt).

-

Add this compound to the solution under N₂ atmosphere.

-

Dropwise add diethyl malonate over 15 minutes.

-

Reflux the mixture for 6–12 hours. Monitor via TLC (EtOAc:MeOH 9:1) for the disappearance of the starting ester.

-

Cool the reaction to room temperature and concentrate in vacuo.

-

Dissolve the residue in minimal water and acidify to pH 4–5 with 2N HCl.

-

The product, ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate (tautomer dependent), will precipitate. Filter, wash with cold water, and dry.

-

-

Mechanism: The amino group attacks one ester of the malonate, followed by Dieckmann cyclization of the generated amide anion onto the nicotinate ester.

Protocol B: Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones

This scaffold is a direct analogue of quinazolinone, a privileged structure in oncology.

-

Reagents: this compound (1.0 eq), Formamide (excess, acts as solvent and reagent).

-

Procedure:

-

Suspend this compound in formamide (10 volumes).

-

Heat the mixture to 180–190°C. Note: High temperature is required to drive the formation of the intermediate amide and subsequent dehydration.

-

Maintain temperature for 4–6 hours.

-

Cool to room temperature. The product often crystallizes directly from the solution upon cooling.

-

If no precipitate forms, dilute with ice-water.

-

Filter the solid and recrystallize from ethanol/DMF.

-

-

Validation: 1H NMR should show the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of the pyrimidine C2-proton (~8.0–8.5 ppm).

Medicinal Chemistry Case Studies

Case Study 1: KRAS G12D Inhibitors

Recent research has highlighted the pyrido[4,3-d]pyrimidine scaffold as a potent core for KRAS G12D inhibitors.

-

Challenge: Targeting the GTP-pocket of KRAS is difficult due to high affinity for GTP.[5]

-

Solution: Researchers utilized the this compound derived core to create a rigid bicyclic system that positions substituents to interact with the Switch II pocket.

-

Outcome: Derivatives showed selective anti-proliferation in Panc1 cells (IC50 = 1.40 µM) [5].[5] The scaffold provided the necessary vectors to project a diazabicyclo-octane moiety towards Asp12/Gly60.

Case Study 2: Kinase Inhibitors (BCR & MNK)

The 1,6-naphthyridine core derived from this building block mimics the ATP-binding motif of quinolines but with altered polarity.

-

Application: Used in the design of MNK1/2 inhibitors for preventing eIF4E phosphorylation in cancer therapy.

-

Advantage: The nitrogen at position 6 (from the original pyridine) provides an additional hydrogen bond acceptor in the solvent-exposed region of the kinase pocket, improving solubility compared to the carbon-only quinoline analog.

Strategic Considerations

| Parameter | Observation | Recommendation |

| Solubility | The parent ester has moderate solubility. Fused products (naphthyridines/pyridopyrimidines) can be highly insoluble due to π-stacking. | Introduce solubilizing groups (morpholine, piperazine) early, potentially by displacing the C4-amino group before cyclization if using a 4-chloro analog, or N-alkylation of the resulting lactam. |

| Metabolic Stability | The pyridine ring is generally stable, but the C2 position (ortho to pyridine N) is susceptible to oxidative metabolism (aldehyde oxidase). | Block the C2 position with small alkyl groups or halogens if metabolic clearance is high. |

| Purification | Products of cyclization are often high-melting solids. | Purification by precipitation/crystallization is preferred over chromatography for scale-up. |

References

-

Moccia, M., et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 2019, 24, 4161.[4] Available at: [Link]

-

Royal Society of Chemistry. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid.[6] J. Chem. Soc. C, 1969. Available at: [Link]

-

Semantic Scholar. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and KRAS Inhibitors. 2025.[6][8][9][10] Available at: [Link][1][2][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Methyl 4-aminopyridine-3-carboxylate | C7H8N2O2 | CID 592353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl nicotinate:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. bu.edu.eg [bu.edu.eg]

The Synthetic Heart of Discovery: A Technical Guide to the Biological Significance of Methyl 4-aminonicotinate

Foreword: Beyond the Starting Material

In the landscape of drug discovery and development, the true value of a chemical entity is often not in its inherent biological activity, but in its potential as a scaffold for innovation. Methyl 4-aminonicotinate is a prime exemplar of such a molecule. While its own pharmacological profile is not the subject of extensive research, its strategic placement of reactive functional groups on a pyridine core makes it a highly versatile and valuable starting material for the synthesis of a diverse array of biologically active compounds. This guide delves into the pivotal role of this compound as a foundational building block, exploring the synthesis, biological activities, and therapeutic potential of the molecules it helps create. For researchers, scientists, and drug development professionals, understanding the journey from this simple ester to complex, active pharmaceutical ingredients is key to unlocking new therapeutic avenues.

This compound: A Profile of a Versatile Precursor

This compound, also known as methyl 4-aminopyridine-3-carboxylate, is a stable, solid organic compound.[1][2] Its utility in organic synthesis stems from the presence of three key features: a pyridine ring, a primary amine, and a methyl ester. This combination allows for a wide range of chemical modifications, making it an ideal starting point for the construction of more complex molecular architectures.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂ | [3] |

| Molecular Weight | 152.15 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 16135-36-7 | [3] |

Synthesis of this compound

An efficient synthesis of this compound is crucial for its application in drug discovery. A common and effective method is the Fischer esterification of 4-aminonicotinic acid.[4] This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid, and refluxing the mixture. The product can then be precipitated by neutralization with a weak base.

Experimental Protocol: Fischer Esterification of 4-Aminonicotinic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-aminonicotinic acid in a generous excess of methanol.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the suspension while stirring. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the pH is approximately 8. The product, this compound, will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Caption: Synthetic pathway to the toxic nucleoside Clitidine.

Biological Activity: Toxicology of Clitidine

Clitidine exhibits significant toxicity. While detailed mechanistic studies are limited, its structural similarity to other nucleoside analogues suggests potential interference with nucleic acid and protein synthesis. The toxic effects of clitidine are potent, and it serves as a stark reminder of the powerful biological activities that can be accessed from the this compound scaffold. The toxicity of compounds like clitidine is often assessed through in vitro cytotoxicity assays.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

-

Cell Culture: Plate a suitable mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., clitidine) in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration. [5]

Antimicrobial Agents: The Rise of 4-Thiazolidinones

The nicotinic acid backbone, readily accessible from this compound, is a key component in the synthesis of a class of compounds known as 4-thiazolidinones, which have demonstrated significant antimicrobial activity. [6][7]The synthesis typically involves the conversion of the nicotinic acid derivative to a hydrazide, which is then condensed with an aldehyde to form a Schiff base. Cyclization of the Schiff base with thioglycolic acid yields the 4-thiazolidinone ring. [6] Biological Activity: Antimicrobial and Antifungal Properties

Derivatives of 4-thiazolidinones incorporating the nicotinic acid moiety have been shown to be effective against a range of bacteria and fungi. [6]The antimicrobial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| Derivative 5a | 100 | 150 | 100 |

| Derivative 5j | 25 | 50 | 100 |

| Derivative 6d | 50 | 100 | >1000 |

| Derivative 6j | 100 | 25 | 500 |

| Ampicillin | 100 | 250 | - |

| Griseofulvin | - | - | 500 |

| (Data adapted from Patel & Shaikh, 2010) | |||

| [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Grow the microbial strain to be tested in a suitable broth medium to a specific turbidity, which corresponds to a known cell density.

-

Serial Dilution of Test Compound: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density at 600 nm.

A Scaffold for Kinase Inhibition: The 4-Aminopyridine Core

The 4-aminopyridine structure, the core of this compound, is a privileged scaffold in medicinal chemistry, particularly in the design of protein kinase inhibitors. [8]Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 4-aminopyrimidine scaffold, an isostere of the adenine core of ATP, can effectively compete with ATP for binding to the kinase active site. [9]While direct synthesis of a marketed kinase inhibitor from this compound is not widely reported, its structural motif is central to the design of many such drugs.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Biological Activity: Kinase Inhibition

The effectiveness of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

-

Reaction Components: In a 96-well plate, combine the kinase, a suitable substrate (often a peptide or protein), and ATP.

-

Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a no-inhibitor control.

-

Kinase Reaction: Incubate the plate at the optimal temperature for the kinase for a specific time to allow the phosphorylation of the substrate to occur.

-

Detection: Stop the kinase reaction and add a luminescent detection reagent. This reagent typically contains a luciferase that will produce light in proportion to the amount of ATP remaining in the well. The amount of light is inversely proportional to the kinase activity.

-

Luminescence Measurement: Read the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Future Perspectives: A Building Block for Combinatorial Chemistry and Drug Discovery

The true power of this compound lies in its potential for combinatorial chemistry. [10]Its three distinct points of chemical reactivity allow for the rapid generation of large and diverse libraries of compounds. By systematically varying the substituents at each of these positions, researchers can explore a vast chemical space to identify novel hits and optimize lead compounds for a multitude of therapeutic targets. The continued exploration of derivatives of this compound promises to yield new molecules with tailored biological activities, further solidifying its importance as a cornerstone of modern medicinal chemistry.

Conclusion

This compound is more than just a simple chemical; it is a gateway to a world of biological activity. While it may not be the final active ingredient, it is the indispensable starting point for the synthesis of molecules that can be toxic, antimicrobial, or have the potential to treat complex diseases like cancer. For the drug discovery professional, understanding the synthetic versatility and the biological potential unlocked by this unassuming scaffold is fundamental to the art and science of creating new medicines.

References

-

Kiricojevi], V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802. Available at: [Link]

-

Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Available at: [Link]

-

Omari, M., et al. (2017). 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. MedChemComm, 8(3), 637-646. Available at: [Link]

-

Konno, K., et al. (1982). Clitidine, a new toxic pyridine nucleoside from clitocybe acromelalga. Tetrahedron Letters, 23(51), 5347-5350. Available at: [Link]

-

Kaur, R., et al. (2016). 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. RSC Advances, 6(8), 6598-6608. Available at: [Link]

-

Patel, N. B., & Shaikh, F. M. (2010). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Scientia Pharmaceutica, 78(4), 753–765. Available at: [Link]

-

PubChem. (n.d.). Methyl 4-aminopyridine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Patel, N. B., & Shaikh, F. M. (2010). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. ResearchGate. Available at: [Link]

-

Singh, P., et al. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Bioinorganic Chemistry and Applications, 2014, 562489. Available at: [Link]

-

Tenore, A. (2023). Clonidine Toxicity. eMedicine. Available at: [Link]

-

Wang, X., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Signal Transduction and Targeted Therapy, 6(1), 1-28. Available at: [Link]

-

Wang, D., et al. (2017). Design, synthesis, immunocytochemistry evaluation, and molecular docking investigation of several 4-aminopyridine derivatives as potential neuroprotective agents for treating Parkinson's disease. Bioorganic & Medicinal Chemistry, 25(14), 3746-3755. Available at: [Link]

-

Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Available at: [Link]

-

Liu, R., et al. (2017). Combinatorial Chemistry in Drug Discovery. Current Opinion in Chemical Biology, 38, 117-126. Available at: [Link]

-

Asif, M. (2014). A Review on Biological Activities of 4-Thiazolidinone Derivatives. Synthetic Communications, 44(12), 1645-1678. Available at: [Link]

-

Wu, P., et al. (2015). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Advances, 5(118), 97534-97555. Available at: [Link]

-

Momose, Y., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology: Neuroimmunology & Neuroinflammation, 8(3), e1001. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 4-aminopyridine-3-carboxylate | C7H8N2O2 | CID 592353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Isolation of Methyl 4-aminonicotinate via Flash Column Chromatography

Abstract & Scope

Methyl 4-aminonicotinate is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and NAD+ biosynthesis modulators. Its purification presents a specific challenge common to aminopyridines: the basic nitrogen atom interacts strongly with the acidic silanol groups of silica gel, leading to severe peak tailing and poor resolution.

This Application Note provides a robust, self-validating protocol for the isolation of this compound. Unlike generic guides, this protocol integrates a pre-chromatographic acid-base workup to minimize stationary phase saturation and utilizes an amine-modified mobile phase to ensure sharp peak shape.[1]

Chemo-Physical Profile & Analyte Analysis

Understanding the physicochemical behavior of the analyte is the prerequisite for successful separation.

| Property | Value | Chromatographic Implication |

| Molecular Weight | 152.15 g/mol | Small molecule; fast diffusion.[1] |

| Structure | Pyridine w/ 4-amino & 3-ester | Amphoteric character, but predominantly basic.[1] |

| pKa (Predicted) | ~7.04 (Pyridine N) | Critical: Will protonate on acidic silica (pH ~5), causing streaking.[1] |

| Solubility | DCM, MeOH, EtOAc | Soluble in polar organics; poor solubility in Hexanes.[1] |

| State | Solid (MP: 172-174°C) | Requires dry-loading for optimal resolution.[1] |

Key Technical Insight: The 4-amino group is electron-donating, increasing the electron density on the pyridine ring compared to unsubstituted pyridine. However, the 3-methyl ester is electron-withdrawing. The net result is a molecule that is sufficiently basic to require a mobile phase modifier (Triethylamine or Ammonia) to mask surface silanols.

Pre-Purification Strategy: The "Self-Validating" Step

Expertise Note: Do not load crude reaction mixtures directly onto the column if possible. A specific acid-base extraction can remove up to 80% of neutral and acidic impurities, preserving the column's theoretical plates for the difficult separation of isomers.

Protocol:

-

Dissolve crude solid in Ethyl Acetate (EtOAc) .

-

Wash with 0.5 M HCl (3x). The product (basic) moves to the aqueous phase; neutral impurities remain in EtOAc.

-

Discard the organic layer.

-

Basify the aqueous layer to pH ~9-10 using Saturated NaHCO₃ or 1M NaOH .

-

Extract back into DCM (3x).

-

Dry over Na₂SO₄ and concentrate.

-

Validation: TLC of this concentrate should show a major spot with significantly reduced baseline noise compared to the crude.

-

Method Development: Thin Layer Chromatography (TLC)

Before committing to a column, the separation must be modeled on TLC.[2]

-

Stationary Phase: Silica Gel 60 F254.

-

Standard Mobile Phase: 50% EtOAc / 50% Hexanes.

-

Result: Likely streaking; Rf varies with concentration.

-

-

Optimized Mobile Phase: 2% Methanol / 98% DCM + 1% Triethylamine (TEA) .

-

Result: Sharp spot, Rf ~ 0.3 - 0.4.

-

-

Visualization:

-

UV (254 nm): Strong absorbance (Pyridine ring).

-

Ninhydrin Stain: Heats to a distinct color (Primary amine).

-

Automated Flash Chromatography Protocol

A. Column Configuration[3][4][5]

-

Stationary Phase: Spherical Silica Gel (20–40 µm). Irregular silica is acceptable but offers lower resolution.[1]

-

Sample Loading: Dry Load (Mandatory).

-

Procedure: Dissolve the pre-purified oil/solid in a minimum amount of DCM/MeOH. Add Celite 545 or Silica (ratio 1:2 sample:sorbent). Evaporate to a free-flowing powder.[1]

-

Why: Liquid loading a solid analyte often leads to precipitation at the column head, causing band broadening.

-

B. Mobile Phase System

-

Solvent A: Dichloromethane (DCM) + 1% Triethylamine (TEA).

-

Solvent B: Methanol (MeOH) + 1% Triethylamine (TEA).

-

Note: Adding TEA to both solvents ensures the modifier concentration remains constant during the gradient, preventing baseline drift.

-

C. Elution Gradient[3]

-

Flow Rate: Optimized for column diameter (e.g., 15-20 mL/min for a 12g column).

-

Equilibration: 3 Column Volumes (CV) of Solvent A.

| Step | % Solvent B | Duration (CV) | Description |

| 1 | 0% | 2 CV | Isocratic hold to elute non-polar impurities. |

| 2 | 0% → 5% | 10 CV | Shallow linear gradient.[1] Product typically elutes here. |

| 3 | 5% → 10% | 5 CV | Flush remaining polar components.[1] |

| 4 | 10% | 3 CV | Final column wash.[1] |

D. Detection & Collection

-

Wavelengths: 254 nm (Primary), 280 nm (Secondary).

-

Collection Threshold: Set to 10 mAU to avoid collecting baseline drift from the TEA.

Visualization of Workflow (Graphviz)

Caption: Step-by-step purification workflow emphasizing the critical acid-base pre-treatment and dry-loading technique.

Troubleshooting & Optimization

| Issue | Diagnosis | Corrective Action |

| Tailing / Streaking | Acidic silanols interacting with pyridine nitrogen.[1] | Increase TEA concentration to 2%. Ensure column was equilibrated with TEA-containing solvent. |

| Product Elutes Immediately | Solvent too polar. | Switch to a Hexane/Ethyl Acetate gradient (start 20% EtOAc) with 1% TEA.[1] |

| Co-elution with Impurities | Overloading.[1] | Reduce load to <1% of silica mass.[1] Switch from irregular to spherical silica (smaller particle size). |

| Yellow Fractions | Pyridine oxidation products.[1] | These are often highly polar.[1] Restrict gradient to max 5% MeOH to leave them on the column. |

Safety & Handling (HSE)

-

Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[3]

-

Specific Toxicity: Aminopyridines can be neurotoxic (potassium channel blockers). Handle in a fume hood.

-

Solvent Safety: DCM is a volatile carcinogen; Methanol is toxic and flammable.

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

References

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 592353, Methyl 4-aminopyridine-3-carboxylate.[1] PubChem. Link[3]

-

Reich, H. J. (2017). Chromatography Tips: Pyridines and Amines. University of Wisconsin-Madison Chemistry. Link

-

Boc Sciences. (2023). This compound Product Information and Safety Data.

Sources

Application Notes and Protocols for the N-acylation of Methyl 4-aminonicotinate

Introduction: The Strategic Importance of N-Acylated 4-Aminonicotinates in Medicinal Chemistry

The N-acylation of methyl 4-aminonicotinate is a cornerstone transformation in the synthesis of a diverse array of biologically active molecules. The resulting N-acyl-4-aminonicotinate scaffold is a prevalent motif in numerous pharmaceutical agents, acting as a versatile intermediate in the development of novel therapeutics. The strategic importance of this reaction lies in its ability to introduce a wide range of functional groups onto the 4-amino position of the pyridine ring, thereby enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective N-acylation of this compound, detailing robust protocols and the underlying chemical principles.

Chemical Reactivity and Mechanistic Considerations

The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 4-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The subsequent collapse of the tetrahedral intermediate and expulsion of a leaving group yields the stable amide product. The reactivity of the amino group in this compound is modulated by the electronic properties of the pyridine ring. While the amino group is activated by its direct attachment to the aromatic system, the overall electron-withdrawing nature of the pyridine ring and the methyl ester group can influence its nucleophilicity. Careful selection of the acylating agent and reaction conditions is therefore crucial for achieving high yields and purity.

Core Protocols for N-Acylation

Two primary and highly effective methods for the N-acylation of this compound are presented: the use of acyl chlorides and the application of carboxylic acids in conjunction with coupling agents.

Protocol 1: N-Acylation using Acyl Chlorides

This method is a classic and highly reliable approach for amide bond formation. Acyl chlorides are highly reactive electrophiles, ensuring a rapid and often high-yielding reaction. A base is typically required to neutralize the hydrochloric acid byproduct.[1]

Experimental Workflow:

Sources

Application Notes and Protocols for High-Throughput Screening of Methyl 4-aminonicotinate Analogs

Introduction: Unlocking the Therapeutic Potential of Nicotinic Acid Analogs

Nicotinic acid (Niacin), a fundamental B vitamin, exerts profound pharmacological effects at supraphysiological doses, most notably in the management of dyslipidemia.[1][2] Its therapeutic benefits are primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HM74A), which is expressed on adipocytes and immune cells like Langerhans cells.[1][3] The structural simplicity and proven biological activity of the nicotinic acid scaffold make it and its derivatives, such as Methyl 4-aminonicotinate, compelling starting points for drug discovery campaigns. Libraries of analogs built around this core structure hold the potential to yield novel modulators of GPR109A with improved therapeutic profiles or to uncover entirely new biological activities. Pyridine carboxylic acid isomers, the chemical class to which these compounds belong, are privileged structures found in a multitude of clinically successful drugs targeting a wide array of proteins, including kinases and other enzymes.[4]

This guide provides a detailed framework for researchers, scientists, and drug development professionals to establish a robust high-throughput screening (HTS) cascade for the discovery and characterization of novel bioactive analogs of this compound. We will move beyond a simple recitation of steps to explain the underlying scientific rationale for assay selection, the importance of orthogonal validation, and the logic of a tiered screening approach. Our focus is on building a self-validating system that ensures data integrity and accelerates the identification of promising lead compounds.

Part 1: The Strategic Framework for Screening Aminonicotinate Analogs

A successful HTS campaign is not a single experiment but a multi-stage, decision-driven process.[1] The primary goal is to efficiently sift through a large library of compounds to identify a small number of confirmed "hits" with the desired biological activity.[5] For this compound analogs, a dual-pronged strategy is logical. The first prong will focus on the known pharmacology of the parent scaffold, targeting the GPR109A receptor. The second, parallel prong will employ a broader, target-agnostic or broad-spectrum targeted approach to discover novel activities, with a focus on protein kinases as a well-established target class for pyridine-containing molecules.[4]

This parallel and tiered approach ensures that we not only explore the expected biology but also remain open to serendipitous discoveries, maximizing the value of the compound library.

Caption: High-level overview of the proposed HTS cascade for this compound analogs.

Part 2: Assay Selection and Design: The "Why" Behind the "How"

The choice of assay technology is paramount to the success of an HTS campaign. It must be robust, reproducible, scalable, and, most importantly, biologically relevant to the target .[6] For our dual-pronged approach, we will select distinct, industry-standard assays that provide complementary information.

Prong 1: GPR109A Target-Based Screening

GPR109A is a Gαi-coupled receptor.[] Activation of Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This biological event is the cornerstone of our primary assay design.

-

Chosen Technology: Homogeneous Time-Resolved Fluorescence (HTRF®)

-

Rationale: HTRF is a robust, bead-free, time-resolved fluorescence resonance energy transfer (TR-FRET) technology. Its key advantage is the "time-resolved" component, which involves a measurement delay that significantly reduces background fluorescence from compound auto-fluorescence and plastics, thereby increasing the signal-to-noise ratio.[8] This is critical in HTS where false positives can be a major issue. The assay is homogeneous ("mix-and-read"), which simplifies automation.[9]

-

Assay Principle: We will utilize a competitive immunoassay format. A cell line stably expressing human GPR109A is stimulated with a known agonist (e.g., nicotinic acid) in the presence of the test compounds. The resulting intracellular cAMP is then detected. The HTRF cAMP assay uses a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. A high level of intracellular cAMP (agonist is inhibited by the test compound) leads to low FRET, while a low level of cAMP (agonist is active) results in high FRET.

-

Caption: Simplified GPR109A signaling pathway leading to cAMP reduction.

Prong 2: Novel Activity Discovery - Kinase Inhibition

Given that the pyridine scaffold is common in kinase inhibitors, a broad-spectrum kinase assay is a prudent choice for discovering novel activities.[4]

-

Chosen Technology: ADP-Glo™ Kinase Assay

-

Rationale: Protein kinases universally catalyze the transfer of phosphate from ATP to a substrate, producing ADP.[10] The ADP-Glo™ assay is a universal luminescent assay that measures the amount of ADP produced, making it applicable to virtually any kinase.[11] Its high sensitivity and broad dynamic range are well-suited for primary screening. The "glow-type" luminescent signal is stable, providing flexibility for batch processing of plates.[12]

-

Assay Principle: The assay is a two-step process. First, the kinase reaction is performed with a generic kinase (e.g., PKA as a representative serine/threonine kinase or Src for tyrosine kinases), a suitable substrate, and ATP, in the presence of the test compounds. After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[11] Inhibitors will result in a lower luminescent signal.

-

Part 3: Experimental Protocols and Methodologies

The following protocols are designed for a 384-well plate format, which is standard for HTS. All liquid handling steps should ideally be performed using automated liquid handlers to ensure precision and reproducibility.

HTS Assay Validation: The Self-Validating System

Before embarking on a full-scale screen, every HTS assay must be rigorously validated to ensure it can reliably distinguish hits from inactive compounds.[4] The key statistical parameter for this is the Z'-factor (Z-prime).[1]

-

Z'-Factor Calculation:

-

Z' = 1 - ( (3 * SD_max + 3 * SD_min) / |Mean_max - Mean_min| )

-

Where Mean_max and SD_max are the mean and standard deviation of the high signal control (e.g., no inhibitor/agonist), and Mean_min and SD_min are for the low signal control (e.g., potent known inhibitor/agonist).

-

Acceptance Criterion: An assay is considered robust and suitable for HTS when the Z'-factor is consistently ≥ 0.5 .[1]

-

Protocol 1: GPR109A Primary HTS using HTRF® cAMP Assay

-

Principle: To identify compounds that either act as agonists of GPR109A or potentiate/inhibit its activation by a sub-maximal concentration of a known agonist.

-

Materials:

-

CHO-K1 or HEK293 cells stably expressing human GPR109A.

-

Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX.

-

Nicotinic Acid (positive control agonist).

-

Forskolin (to stimulate cAMP production).

-

HTRF® cAMP Dynamic 2 Kit (Cisbio).

-

384-well, low-volume, white microplates.

-

-

Procedure:

-

Cell Plating: Seed GPR109A-expressing cells into 384-well plates at a density of 2,000-5,000 cells/well in 5 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

-

Compound Addition: Using an acoustic dispenser (e.g., Echo®) or pin tool, transfer 20 nL of test compounds from the library plates to the assay plates (final concentration 10 µM). Add positive (Nicotinic Acid) and negative (DMSO) controls to designated wells.

-

Agonist/Forskolin Addition: Add 5 µL of Assay Buffer containing Forskolin (to stimulate basal cAMP) and a sub-maximal (EC₂₀) concentration of Nicotinic Acid to all wells except the agonist control wells. To agonist control wells, add buffer with Forskolin only.

-

Incubation: Incubate the plates for 30 minutes at room temperature.

-

cAMP Detection:

-

Prepare the HTRF reagents according to the manufacturer's protocol.

-

Add 5 µL of the cAMP-d2 solution to each well.

-

Add 5 µL of the anti-cAMP Cryptate solution to each well.

-

-

Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Plate Reading: Read the plates on an HTRF-compatible reader, with excitation at 320 nm and simultaneous emission reads at 620 nm and 665 nm.

-

-

Data Analysis:

-

Calculate the 665/620 ratio for each well.

-

Normalize the data as a percentage of the control wells (e.g., 0% for full agonist response, 100% for inhibited response).

-

Identify hits as compounds that produce a signal > 3 standard deviations from the mean of the DMSO control wells.[1]

-

Protocol 2: Generic Kinase Primary HTS using ADP-Glo™

-

Principle: To identify compounds that inhibit the activity of a representative protein kinase by measuring the amount of ADP produced.

-

Materials:

-

Kinase: e.g., recombinant PKA catalytic subunit (Promega).

-

Substrate: e.g., Kemptide.

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

-

ATP solution (at the Kₘ concentration for the specific kinase).

-

Staurosporine (broad-spectrum kinase inhibitor, positive control).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

384-well, low-volume, white microplates.

-

-

Procedure:

-

Reaction Mix Preparation: Prepare a master mix containing kinase, substrate, and any necessary co-factors in Kinase Buffer.

-

Compound Addition: Dispense 20 nL of test compounds (final concentration 10 µM) and controls into the assay plates.

-

Kinase Reaction Initiation: Add 2.5 µL of the reaction mix to each well. Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

-

Incubation: Incubate for 60 minutes at room temperature.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

-

Plate Reading: Measure luminescence using a plate luminometer.

-

-

Data Analysis:

-

Normalize the data as a percentage of inhibition relative to the high (DMSO) and low (Staurosporine) controls.

-

% Inhibition = 100 * ( (RLU_DMSO - RLU_Compound) / (RLU_DMSO - RLU_Staurosporine) )

-

Identify hits as compounds exhibiting >50% inhibition (or a threshold determined by a robust statistical method like Z-score).